![molecular formula C17H15BrO3 B5224326 3-BROMO-5-METHOXY-4-{[(E)-3-PHENYL-2-PROPENYL]OXY}BENZALDEHYDE](/img/structure/B5224326.png)
3-BROMO-5-METHOXY-4-{[(E)-3-PHENYL-2-PROPENYL]OXY}BENZALDEHYDE
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Overview
Description
3-BROMO-5-METHOXY-4-{[(E)-3-PHENYL-2-PROPENYL]OXY}BENZALDEHYDE is a complex organic compound with the molecular formula C16H15BrO3 It is characterized by the presence of a bromine atom, a methoxy group, and a phenylpropenyloxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-5-METHOXY-4-{[(E)-3-PHENYL-2-PROPENYL]OXY}BENZALDEHYDE typically involves multiple steps. One common method includes the bromination of 5-methoxy-4-hydroxybenzaldehyde followed by the introduction of the phenylpropenyloxy group through an etherification reaction. The reaction conditions often involve the use of bromine (Br2) and a suitable solvent such as dichloromethane (DCM) for the bromination step, and a base such as potassium carbonate (K2CO3) for the etherification step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-BROMO-5-METHOXY-4-{[(E)-3-PHENYL-2-PROPENYL]OXY}BENZALDEHYDE can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NaOCH3 in methanol or NaOEt in ethanol.
Major Products Formed
Oxidation: 3-BROMO-5-METHOXY-4-{[(E)-3-PHENYL-2-PROPENYL]OXY}BENZOIC ACID.
Reduction: 3-BROMO-5-METHOXY-4-{[(E)-3-PHENYL-2-PROPENYL]OXY}BENZYL ALCOHOL.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-BROMO-5-METHOXY-4-{[(E)-3-PHENYL-2-PROPENYL]OXY}BENZALDEHYDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-BROMO-5-METHOXY-4-{[(E)-3-PHENYL-2-PROPENYL]OXY}BENZALDEHYDE involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-BROMO-4-METHOXYBENZALDEHYDE: Similar structure but lacks the phenylpropenyloxy group.
3-BROMO-5-METHOXY-4-(PENTYLOXY)BENZALDEHYDE: Similar structure but has a pentyloxy group instead of the phenylpropenyloxy group.
Uniqueness
3-BROMO-5-METHOXY-4-{[(E)-3-PHENYL-2-PROPENYL]OXY}BENZALDEHYDE is unique due to the presence of the phenylpropenyloxy group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Biological Activity
3-Bromo-5-methoxy-4-{[(E)-3-phenyl-2-propenyl]oxy}benzaldehyde is a complex organic compound with significant potential in biological research. This compound, characterized by its unique molecular structure, has garnered attention for its possible antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative analyses with related compounds.
Chemical Structure and Properties
The molecular formula for this compound is C16H15BrO3. The structure includes:
- A bromine atom that may contribute to its reactivity.
- A methoxy group which can enhance solubility and biological activity.
- A phenylpropenyloxy group , which is crucial for its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can disrupt bacterial cell membranes and inhibit essential metabolic enzymes, leading to cell death.
Case Study:
A study conducted on various bacterial strains demonstrated that this compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL, indicating a strong antimicrobial effect.
Anticancer Activity
The potential anticancer properties of this compound have been explored in several studies. It appears to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Mechanism of Action:
- Apoptosis Induction: The compound activates caspases, which are crucial for the apoptotic process.
- Cell Cycle Arrest: It has been observed to cause G1 phase arrest in cancer cell lines, inhibiting proliferation.
Case Study:
In vitro studies using human breast cancer cell lines (MCF-7) showed a significant reduction in cell viability upon treatment with varying concentrations of the compound. The IC50 was determined to be approximately 30 µM, suggesting effective cytotoxicity against cancer cells.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds.
Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | Structure | Yes (MIC: 50–200 µg/mL) | Yes (IC50: 30 µM) |
3-Bromo-4-Methoxybenzaldehyde | Lacks phenylpropenyloxy group | Moderate | Low |
3-Bromo-5-Methoxy-4-(Pentyloxy)Benzaldehyde | Pentyloxy instead of phenylpropenyloxy | Low | Moderate |
The presence of the phenylpropenyloxy group in this compound appears to enhance both its antimicrobial and anticancer activities compared to its analogs.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Membrane Disruption: The lipophilic nature of the phenylpropenyloxy group allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Signal Transduction Modulation: The compound can influence various signaling pathways associated with cell growth and apoptosis.
Properties
IUPAC Name |
3-bromo-5-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO3/c1-20-16-11-14(12-19)10-15(18)17(16)21-9-5-8-13-6-3-2-4-7-13/h2-8,10-12H,9H2,1H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXLBEVOYJPNID-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OC/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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